4-(2-Methoxypropyl)piperidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “4-(2-Methoxypropyl)piperidine hydrochloride”, has been a subject of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H20ClNO. The molecular weight of this compound is 193.71 g/mol.Scientific Research Applications
Synthesis and Biological Activities
A study on the synthesis and biological activities of various piperidone derivatives, including 4-piperidones, was conducted to explore their potential in medicinal chemistry. The research focused on the synthesis of these compounds and evaluating their pharmacological properties like analgesic, local anesthetic, and antifungal activities (Rameshkumar et al., 2003).
Synthetic Bacteriochlorins
Research into synthetic bacteriochlorins incorporated spiro-piperidine units in each pyrroline ring. This design aimed to prevent dehydrogenation, allow nitrogen derivatization, and make room for auxochromes to adjust spectral properties. The study showed that spiro-piperidinyl moiety didn't significantly alter the decay pathways of the lowest singlet excited state of bacteriochlorin (Reddy et al., 2013).
Pharmacological Characterization
AC-90179, a compound featuring a 1-methyl-piperidin-4-yl component, was pharmacologically characterized as a selective serotonin (5-HT2A) receptor inverse agonist. This study revealed its potential in treating psychosis, highlighting the importance of such compounds in developing new pharmaceuticals (Vanover et al., 2004).
Modulation of Receptor-Mediated Behavior
Research on 5-HT2A receptor-mediated behavior in rats indicated that certain piperidine compounds, like 1-(4-amino-5-chloro-2-methoxyphenyl)-5-(piperidin-1-yl)-1-pentanone hydrochloride, can modulate cognitive processes such as learning and memory. This study provides insight into how these compounds might influence neurological pathways (Marchetti et al., 2000).
Future Directions
Piperidine derivatives, including “4-(2-Methoxypropyl)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives have been associated with the regulation of several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/a κt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .
Result of Action
Piperidine derivatives have been associated with various pharmacological activities, including potential anticancer effects .
Properties
IUPAC Name |
4-(2-methoxypropyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(11-2)7-9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDSHLCOMSOKDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCNCC1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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